
20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid
Overview
Description
20-Methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid is a synthetic compound that is not naturally occurring. It is part of the human exposome, meaning it is only found in individuals exposed to this compound or its derivatives . This compound is a diterpenoid, a class of chemical compounds composed of four isoprene units and often found in natural products .
Chemical Reactions Analysis
20-Methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
20-Methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid has various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid involves its interaction with molecular targets and pathways within cells.
Comparison with Similar Compounds
20-Methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid can be compared with other similar compounds, such as:
Beta-Bixin: A diterpenoid with similar structural features but different functional groups.
Bixin: Another diterpenoid with a similar backbone but different substituents.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Biological Activity
20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid, commonly referred to as bixin , is an apocarotenoid derived from the seeds of the achiote tree (Bixa orellana). This compound has garnered attention for its diverse biological activities and applications in food and pharmaceutical industries. This article delves into the biological activity of bixin, supported by data tables and relevant research findings.
Bixin is characterized by its molecular formula and a molecular weight of approximately 394.50 g/mol. It is primarily known for its role as a natural food coloring agent and antioxidant. The compound is soluble in fats and alcohols but insoluble in water, which influences its applications in food systems.
Property | Value |
---|---|
Molecular Formula | C25H30O4 |
Molecular Weight | 394.50 g/mol |
Solubility | Fats and Alcohols |
CAS Number | 6983-79-5 |
Antioxidant Properties
Bixin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that bixin can scavenge free radicals effectively and inhibit lipid peroxidation.
- Research Finding : A study demonstrated that bixin's antioxidant capacity was comparable to that of synthetic antioxidants like BHT (butylated hydroxytoluene) .
Antimicrobial Activity
Bixin has been reported to possess antimicrobial properties against various pathogens. Its application as a natural preservative in food products is being explored.
- Case Study : In vitro tests indicated that bixin exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, making it a potential candidate for natural food preservation .
Anti-inflammatory Effects
Recent studies suggest that bixin may also have anti-inflammatory properties. This could be beneficial in managing conditions associated with chronic inflammation.
- Research Finding : A study highlighted that bixin reduced the production of pro-inflammatory cytokines in cell cultures, supporting its potential therapeutic use .
Neuroprotective Effects
Emerging research indicates that bixin may have neuroprotective effects. It has been studied for its potential in preventing neurodegenerative diseases.
- Research Finding : Bixin was found to protect neuronal cells from oxidative damage induced by glutamate toxicity in experimental models .
Applications in Food Industry
Bixin is widely used as a natural colorant in the food industry due to its stability and safety profile. It is particularly favored over synthetic dyes due to growing consumer preference for natural ingredients.
Table 2: Applications of Bixin
Application | Description |
---|---|
Food Coloring | Used as a natural dye in various food products |
Antioxidant | Acts as a preservative to extend shelf life |
Functional Ingredient | Enhances nutritional value of food products |
Properties
IUPAC Name |
20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFGELQLHMBRHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862651 | |
Record name | 20-Methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6983-79-5 | |
Record name | Methyl (9-cis)-hydrogen-6,6'-diapo-ψ,ψ-carotenedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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